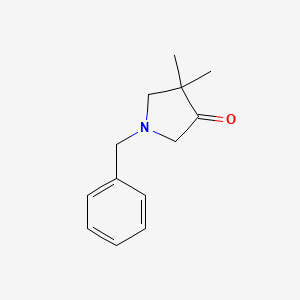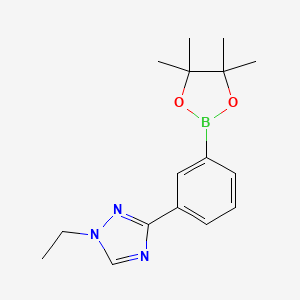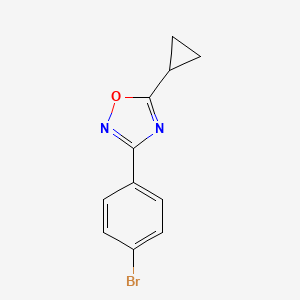
Octyl 2-amino-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-amino-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Octyl 2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach is the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and reaction conditions to proceed efficiently.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of non-toxic solvents like water are employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Octyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the benzothiazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Octyl 2-amino-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are studied for their potential as anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agents . Additionally, these compounds are used in the development of imaging reagents, fluorescence materials, and electroluminescent devices .
Mechanism of Action
The mechanism of action of Octyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzothiazole ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes, leading to therapeutic effects such as anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Octyl 2-amino-1,3-benzothiazole-6-carboxylate include other benzothiazole derivatives such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and their various substituted analogs .
Uniqueness: What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. The presence of the octyl group can influence the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H22N2O2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
octyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2S/c1-2-3-4-5-6-7-10-20-15(19)12-8-9-13-14(11-12)21-16(17)18-13/h8-9,11H,2-7,10H2,1H3,(H2,17,18) |
InChI Key |
HZLZTDZBLQDVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-4-{[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]amino}-1-methyl-1H-pyrazole](/img/structure/B13891832.png)



![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)


![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)

![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
